molecular formula C13H14ClN3O2 B2862413 N-(2-chlorobenzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014068-10-0

N-(2-chlorobenzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2862413
CAS No.: 1014068-10-0
M. Wt: 279.72
InChI Key: KZDMZGDGPIABBF-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorobenzyl group, a methoxy group, and a carboxamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of 2-chlorobenzylamine with 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for better control over reaction parameters, improved safety, and higher yields. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of N-(2-chlorobenzyl)-3-hydroxy-1-methyl-1H-pyrazole-4-carboxamide.

    Reduction: Formation of N-(2-chlorobenzyl)-3-methoxy-1-methyl-1H-pyrazole-4-amine.

    Substitution: Formation of N-(2-substituted benzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways may vary depending on the specific application and biological context .

Comparison with Similar Compounds

N-(2-chlorobenzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy group, which may contribute to its distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-17-8-10(13(16-17)19-2)12(18)15-7-9-5-3-4-6-11(9)14/h3-6,8H,7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDMZGDGPIABBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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